![molecular formula C14H13N3O4S B2614644 N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-52-3](/img/structure/B2614644.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that this compound may also target the mycobacterium tuberculosis bacterium .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that this compound may interact with the bacterium to inhibit its growth .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that this compound may affect the biochemical pathways involved in the growth and reproduction of this bacterium .
Result of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that this compound may have a similar effect .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are largely derived from its benzothiazole core. Benzothiazole derivatives have been found to exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic effects .
Cellular Effects
Benzothiazole derivatives have been shown to have potent effects on various types of cells and cellular processes . For instance, some benzothiazole derivatives have been found to exhibit anti-proliferative activities on HepG2 and MCF-7 cell lines .
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Preparation Methods
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves multiple steps, typically starting with the preparation of the benzothiazole core. One common method includes the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetamidobenzothiazole. This intermediate is then subjected to further reactions to introduce the dioxine and carboxamide functionalities. Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound. .
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
2-acetamidobenzothiazole: A precursor in the synthesis of the target compound.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Another benzothiazole derivative with antimicrobial properties.
2-amino-6-chlorobenzothiazole: Used in the synthesis of various benzothiazole derivatives.
These compounds share the benzothiazole core but differ in their functional groups and biological activities, highlighting the versatility and potential of benzothiazole derivatives in scientific research and drug development.
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular properties and other pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and results from various studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole moiety and a dioxine ring. The synthesis of similar benzothiazole derivatives has been explored extensively, revealing various synthetic pathways such as:
- Knoevenagel condensation
- Biginelli reaction
- Molecular hybridization techniques
These methods have been instrumental in developing compounds with enhanced biological activities against pathogens like Mycobacterium tuberculosis (M. tuberculosis) .
Anti-Tubercular Activity
Recent studies indicate that derivatives of benzothiazole, including this compound, exhibit significant anti-tubercular activity. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be comparatively low, suggesting potent activity against M. tuberculosis. For example:
Compound | MIC (μg/mL) | Inhibition (%) |
---|---|---|
9a | 250 | 98 |
12a | 100 | 99 |
These findings highlight the potential of these compounds as candidates for further development in tuberculosis treatment .
The mechanisms through which these compounds exert their effects are not fully elucidated but may involve:
- Inhibition of mycolic acid synthesis : Similar to known anti-TB drugs like Bedaquiline and Delamanid.
- Interference with cellular respiration : Potentially disrupting ATP synthesis in bacterial cells.
Cytotoxicity Studies
In addition to their anti-tubercular properties, some studies have evaluated the cytotoxicity of related compounds against human cancer cell lines. For instance, certain benzothiazole derivatives have shown promising cytotoxic effects against HL-60 human promyelocytic leukemia cells, indicating their potential use in cancer therapy .
Case Studies
Case Study 1: Synthesis and Evaluation of Benzothiazole Derivatives
A comprehensive study synthesized several benzothiazole derivatives through optimized conditions and evaluated their anti-tubercular activity. The study found that modifications to the benzothiazole core significantly influenced the biological activity, with some derivatives achieving MIC values as low as 50 μg/mL against M. tuberculosis .
Case Study 2: Toxicological Assessment
Another case study focused on the toxicological profile of this compound. The assessment involved both in vitro and in vivo models to determine safety profiles and potential side effects. Results indicated acceptable safety margins at therapeutic doses, suggesting further exploration in clinical settings .
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-8(18)15-9-2-3-10-12(6-9)22-14(16-10)17-13(19)11-7-20-4-5-21-11/h2-3,6-7H,4-5H2,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMJBBODHFGTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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